molecular formula C13H10N2O3S B12040450 5-Benzoyl-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid CAS No. 111252-99-4

5-Benzoyl-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid

Cat. No.: B12040450
CAS No.: 111252-99-4
M. Wt: 274.30 g/mol
InChI Key: IQVRUTWRVAVBCT-UHFFFAOYSA-N
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Description

5-Benzoyl-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid is an organic compound with a complex structure that includes a benzoyl group, a methylsulfanyl group, and a pyrimidinecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction of 2-mercapto-4,6-dimethylpyrimidine with benzoyl chloride in the presence of a base such as triethylamine can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

5-Benzoyl-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Benzoyl-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzoyl-2-methylbenzenesulfonic acid
  • 2-(2-Hydroxy-5-methyl-benzoyl)-benzoic acid
  • 2-Amino-5-chloro-4-ethylbenzenesulfonic acid

Uniqueness

5-Benzoyl-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

111252-99-4

Molecular Formula

C13H10N2O3S

Molecular Weight

274.30 g/mol

IUPAC Name

5-benzoyl-2-methylsulfanylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C13H10N2O3S/c1-19-13-14-7-9(10(15-13)12(17)18)11(16)8-5-3-2-4-6-8/h2-7H,1H3,(H,17,18)

InChI Key

IQVRUTWRVAVBCT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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